Methanesulfonamide, 1,1,1-trifluoro-N-methyl-N-phenyl-

Catalog No.
S3341538
CAS No.
51029-11-9
M.F
C8H8F3NO2S
M. Wt
239.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methanesulfonamide, 1,1,1-trifluoro-N-methyl-N-phe...

CAS Number

51029-11-9

Product Name

Methanesulfonamide, 1,1,1-trifluoro-N-methyl-N-phenyl-

IUPAC Name

1,1,1-trifluoro-N-methyl-N-phenylmethanesulfonamide

Molecular Formula

C8H8F3NO2S

Molecular Weight

239.22 g/mol

InChI

InChI=1S/C8H8F3NO2S/c1-12(7-5-3-2-4-6-7)15(13,14)8(9,10)11/h2-6H,1H3

InChI Key

XXPHPVRYXSAYCB-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C(F)(F)F

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C(F)(F)F

Methanesulfonamide, 1,1,1-trifluoro-N-methyl-N-phenyl- is a chemical compound that features a trifluoromethyl group attached to a methanesulfonamide structure. Its chemical formula is C8H8F3N2O2SC_8H_8F_3N_2O_2S, and it possesses significant properties due to the presence of the trifluoromethyl group, which enhances its reactivity and biological activity. This compound is characterized by a sulfonamide functional group, which is known for its role in medicinal chemistry, particularly in the development of pharmaceuticals.

, particularly those involving nucleophilic substitution and electrophilic aromatic substitution. For instance, it reacts with pyrazolidin-3-ones to yield 1-phenyl-1,2-dihydro-3H-pyrazol-3-ones through an oxidation mechanism . The trifluoromethyl group significantly influences the reactivity and selectivity of these reactions.

Methanesulfonamide, 1,1,1-trifluoro-N-methyl-N-phenyl- exhibits notable biological activities. It has been studied for its potential as an inhibitor of protein tyrosine phosphatases, which are crucial in various signaling pathways related to cell growth and differentiation. The compound's unique structure allows it to interact selectively with specific enzymes, making it a candidate for further development in therapeutic applications .

The synthesis of Methanesulfonamide, 1,1,1-trifluoro-N-methyl-N-phenyl- typically involves several steps:

  • Formation of Trifluoromethylsulfonyl Group: This can be achieved through the reaction of sulfur trioxide with trifluoromethylating agents.
  • N-Methylation: The introduction of the N-methyl group can be performed using methyl iodide or dimethyl sulfate in the presence of a base.
  • Aromatic Substitution: The final step often involves electrophilic substitution on an aromatic ring to attach the phenyl group.

These methods highlight the compound's synthetic versatility and potential for modification.

Methanesulfonamide, 1,1,1-trifluoro-N-methyl-N-phenyl- finds applications in various fields:

  • Pharmaceuticals: Its role as an inhibitor in drug development makes it significant in creating treatments for diseases related to dysregulated cell signaling.
  • Agriculture: Similar compounds have been explored for use as agrochemicals due to their efficacy against pests and diseases.

Studies on interaction mechanisms reveal that Methanesulfonamide, 1,1,1-trifluoro-N-methyl-N-phenyl- interacts specifically with protein tyrosine phosphatases. These interactions are crucial for understanding its biological effects and therapeutic potential. In silico studies have also been performed to predict binding affinities and interaction sites on target proteins .

Several compounds share structural similarities with Methanesulfonamide, 1,1,1-trifluoro-N-methyl-N-phenyl-. Here are some notable examples:

Compound NameStructureUnique Features
N,N-Bis(trifluoromethylsulfonyl)anilineC8H5F6NO4SContains dual trifluoromethylsulfonyl groups enhancing reactivity.
1,1,1-Trifluoro-N-(2-methyl-4-(phenylsulfonyl)phenyl)methanesulfonamideC13H12F3N2O4SIncorporates additional phenyl sulfonyl moieties providing unique properties.
Trifluoro-N-(oxo-λ4-sulfanylidene)methanesulfonamideC8H6F3N2O2SFeatures an oxo-sulfanylidene group that alters its reactivity profile significantly.

These compounds demonstrate variations in functional groups and structural arrangements that influence their chemical behavior and biological activity.

XLogP3

2.2

Wikipedia

Methanesulfonamide, 1,1,1-trifluoro-N-methyl-N-phenyl-

Dates

Modify: 2023-07-26

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